molecular formula C11H18N4O B2968658 (1-Ethyl-3-methylpyrazol-4-yl)-piperazin-1-ylmethanone CAS No. 1511069-10-5

(1-Ethyl-3-methylpyrazol-4-yl)-piperazin-1-ylmethanone

Cat. No.: B2968658
CAS No.: 1511069-10-5
M. Wt: 222.292
InChI Key: XWHLVYLWWHGVMA-UHFFFAOYSA-N
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Description

(1-Ethyl-3-methylpyrazol-4-yl)-piperazin-1-ylmethanone: is a chemical compound with the molecular formula C11H20N4 . It belongs to the class of piperazine derivatives and is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, and a piperazine ring linked through a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-3-methylpyrazol-4-yl)-piperazin-1-ylmethanone typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring is usually synthesized through the reaction of hydrazine with β-keto esters or β-diketones.

  • Substitution Reactions: : Ethyl and methyl groups are introduced to the pyrazole ring through nucleophilic substitution reactions.

  • Formation of the Piperazine Ring: : The piperazine ring is formed through the reaction of the substituted pyrazole with piperazine derivatives under specific conditions.

  • Methanone Linkage: : The methanone group is introduced to link the pyrazole and piperazine rings, often through a condensation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

(1-Ethyl-3-methylpyrazol-4-yl)-piperazin-1-ylmethanone: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the pyrazole and piperazine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation Products: : Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: : Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: : Substituted derivatives with different functional groups attached to the pyrazole or piperazine rings.

Scientific Research Applications

(1-Ethyl-3-methylpyrazol-4-yl)-piperazin-1-ylmethanone: has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Ethyl-3-methylpyrazol-4-yl)-piperazin-1-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-Ethyl-3-methylpyrazol-4-yl)-piperazin-1-ylmethanone: can be compared with other similar compounds, such as:

  • 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazine

  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives

These compounds share structural similarities but differ in their substitution patterns and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

(1-ethyl-3-methylpyrazol-4-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-3-15-8-10(9(2)13-15)11(16)14-6-4-12-5-7-14/h8,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHLVYLWWHGVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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